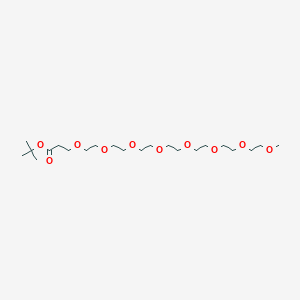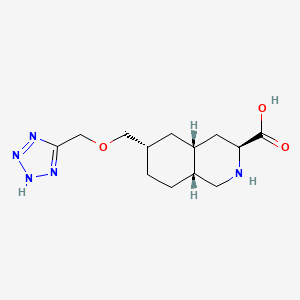
LAM-003
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LAM-003 is a potent and orally bioavailable immunomodulating agent with potential antineoplastic activity
Applications De Recherche Scientifique
Gene Expression and Functional Genomics in Plants
Laser-assisted microdissection (LAM) is an advanced technology crucial in the field of plant biology. It allows for tissue or cell-specific expression profiling of genes and proteins. This specificity is due to LAM's ability to isolate desired tissue or cell types from a heterogeneous population. Originally used in medical science, LAM has found applications in plant biology for comparative transcriptome analysis, plant-pathogen interaction studies, proteomics, and metabolomics. Significant advancements in its methodology have expanded its applications in large-scale functional studies, especially in transcriptomics, proteomics, and metabolome studies in plants (Gautam & Sarkar, 2015).
Advancements in Plant Biology
LAM's application in plant biology extends to isolating specific tissues, cell types, and even organelles. This isolation is conducive to extracting RNA, DNA, or protein, significantly advancing our understanding of plant biology. The technology has been successfully adapted for use with plant tissues, helping answer key questions in plant biology (Day, Grossniklaus, & Macknight, 2005).
Laser-Assisted Machining (LAM) Overview
LAM is also relevant in the field of machining technologies, combining laser technology with traditional machining. While the potential applications of LAM in machining are significant, there are still unresolved issues regarding optimum machining conditions and limitations of the technique (Chryssolouris, Anifantis, & Karagiannis, 1997).
Laser Additive Manufacturing (LAM) in Industrial Applications
LAM is increasingly used in industrial applications, especially in lightweight design for industries like aerospace. The absence of comprehensive design guidelines for LAM limits its broader application, but recent experimental investigations are providing valuable insights for optimizing LAM processes (Kranz, Herzog, & Emmelmann, 2015).
Thermal Analysis in Laser-Based Additive Manufacturing
In laser-based additive manufacturing (LAM), understanding the thermal behavior of materials is crucial for quality control and repeatability of components. Research focusing on thermal behavior is key to acquiring high-quality products in LAM. This area of research is critical for advancing the technology and enhancing its application in various industries (Yan et al., 2018).
Propriétés
Nom du produit |
LAM-003 |
|---|---|
Nom IUPAC |
unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LAM-003; LAM 003; LAM003; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)


